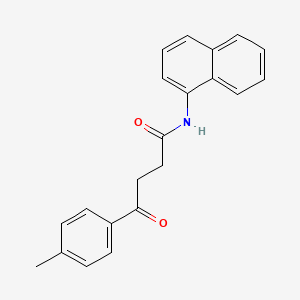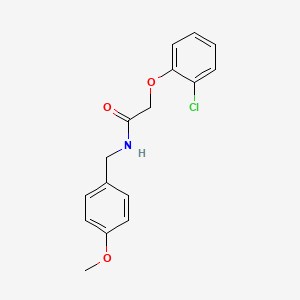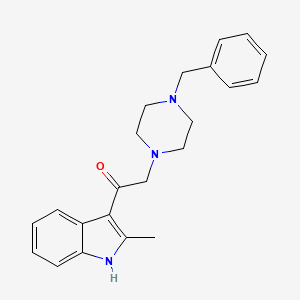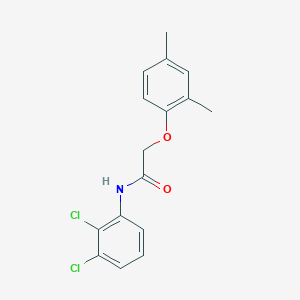
4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide, also known as MNOPB, is a chemical compound that has been studied for its potential applications in the field of neuroscience. This compound is a type of selective delta opioid receptor agonist, which means that it has the ability to activate certain receptors in the brain that are involved in pain relief and mood regulation. In
Mécanisme D'action
4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide works by activating delta opioid receptors in the brain, which are involved in pain relief, mood regulation, and addiction. When these receptors are activated, they release endorphins, which are natural painkillers that can also improve mood and reduce anxiety. 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide has been shown to have a high affinity for delta opioid receptors, making it a potent agonist for these receptors.
Biochemical and Physiological Effects:
4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide has been shown to have potent analgesic effects in animal models, reducing pain without causing significant side effects. Additionally, 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide has been shown to have antidepressant and anxiolytic effects in animal models, suggesting that it may have potential as a treatment for mood disorders. 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide has also been shown to have anti-inflammatory effects, reducing inflammation in the brain and other tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide in lab experiments is that it has a high affinity for delta opioid receptors, making it a potent agonist for these receptors. Additionally, 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide has been shown to have potent analgesic effects in animal models, making it a useful tool for studying pain pathways. However, one limitation of using 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide in lab experiments is that it may have different effects in humans than in animals, so caution should be taken when extrapolating results from animal studies to humans.
Orientations Futures
There are several future directions for research on 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide. One area of interest is the potential use of 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide in the treatment of chronic pain, depression, and anxiety in humans. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide and its effects on different types of pain and mood disorders. Finally, more research is needed to determine the safety and efficacy of 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide in humans, including studies on its pharmacokinetics, pharmacodynamics, and potential side effects.
Méthodes De Synthèse
The synthesis of 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide involves several steps, including the reaction of 4-methylacetophenone with 1-naphthylamine to form 4-(4-methylphenyl)-1-naphthylamine, which is then reacted with ethyl chloroformate to produce 4-(4-methylphenyl)-N-1-naphthylcarbamate. This compound is then hydrolyzed with sodium hydroxide to form 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide.
Applications De Recherche Scientifique
4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide has been studied for its potential use in the treatment of chronic pain, depression, and anxiety. In animal studies, 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide has been shown to have potent analgesic effects, reducing pain without causing significant side effects. Additionally, 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide has been shown to have antidepressant and anxiolytic effects in animal models, suggesting that it may have potential as a treatment for mood disorders.
Propriétés
IUPAC Name |
4-(4-methylphenyl)-N-naphthalen-1-yl-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-15-9-11-17(12-10-15)20(23)13-14-21(24)22-19-8-4-6-16-5-2-3-7-18(16)19/h2-12H,13-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUFPPPOKKEZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylphenyl)-N-(naphthalen-1-yl)-4-oxobutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5705988.png)





![4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}-2-butenoic acid](/img/structure/B5706043.png)
![10-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5706046.png)

![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5706054.png)

![diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate](/img/structure/B5706059.png)

